molecular formula C17H22N4O2 B2964739 N-(oxolan-2-ylmethyl)(1-phenyl-5-propyl(1,2,3-triazol-4-yl))carboxamide CAS No. 950230-86-1

N-(oxolan-2-ylmethyl)(1-phenyl-5-propyl(1,2,3-triazol-4-yl))carboxamide

Cat. No. B2964739
CAS RN: 950230-86-1
M. Wt: 314.389
InChI Key: MCMQWZPIMNCEKA-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

Triazoles can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The triazole ring structure contains two carbon and three nitrogen atoms. The molecular formula of a simple triazole is C2H3N3 .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure .

Scientific Research Applications

Oxazole Derivatives in Macrolide Synthesis

Research has demonstrated the utility of oxazoles as precursors in the synthesis of complex molecules, such as macrolides. For instance, oxazoles have been used as masked forms of activated carboxylic acids in the synthesis of macrocyclic lactones, highlighting their potential in constructing complex natural products (Wasserman, Gambale, & Pulwer, 1981; Hassennan, Gambale, & Pulwer, 1981). This indicates a potential avenue for employing N-(oxolan-2-ylmethyl)(1-phenyl-5-propyl(1,2,3-triazol-4-yl))carboxamide in the synthesis of macrolide antibiotics or other macrocyclic compounds.

Palladium-catalyzed Oxidative Cyclization

Palladium-catalyzed reactions have been employed to synthesize heterocyclic compounds, including oxazoles, by oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes (Bacchi et al., 2005). This suggests a methodology that could be adapted for synthesizing or modifying N-(oxolan-2-ylmethyl)(1-phenyl-5-propyl(1,2,3-triazol-4-yl))carboxamide, potentially leading to new derivatives with varied applications.

Gold-catalyzed Oxidation Strategies

The use of gold-catalyzed oxidation strategies has been explored for the efficient synthesis of oxazoles, pointing towards a versatile method for generating heterocyclic compounds with significant biological activity (Luo, Ji, Li, & Zhang, 2012). This technique could be applicable for the functionalization or modification of the compound of interest to enhance its properties or discover new activities.

Antibacterial and Antifungal Activities

Compounds with structural motifs similar to N-(oxolan-2-ylmethyl)(1-phenyl-5-propyl(1,2,3-triazol-4-yl))carboxamide have been explored for their antimicrobial properties, suggesting potential research applications in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

Given the wide range of biological activities exhibited by triazole compounds, there is ongoing research into the development of new triazole-based drugs . This includes the synthesis and study of their antimicrobial, antioxidant and antiviral potential .

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-7-15-16(17(22)18-12-14-10-6-11-23-14)19-20-21(15)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMQWZPIMNCEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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